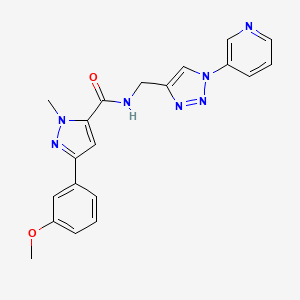

3-(3-甲氧基苯基)-1-甲基-N-((1-(吡啶-3-基)-1H-1,2,3-三唑-4-基)甲基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.

BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗结核活性

吡唑衍生物已被发现具有抗结核活性。该化合物可能用于治疗由结核杆菌引起的疾病,例如结核病。 该化合物的结构特征可能使其能够抑制结核杆菌细胞的生长或干扰其代谢过程 .

抗癌特性

该化合物抑制某些细胞途径的能力使其成为抗癌研究的候选药物。它可能作用于癌细胞内的特定靶点,导致细胞凋亡或抑制细胞增殖。 对类似吡嗪衍生物的研究已显示出该领域的希望 .

FLT3-ITD 和 BCR-ABL 途径抑制

该化合物已被鉴定为 FLT3-ITD 和 BCR-ABL 途径的抑制剂,这些途径在某些类型白血病的发病机理中很重要。 它可以有效抑制 FLT3-ITD/D835Y 和 FLT3-ITD/F691L 等次级突变,使其成为治疗具有这些突变的急性髓系白血病 (AML) 的潜在治疗剂 .

抗糖尿病作用

包括该化合物在内的吡嗪衍生物可能通过影响胰岛素释放或葡萄糖代谢而表现出抗糖尿病作用。 这可能为糖尿病治疗开辟新的途径,尤其是在可以优化化合物的疗效和安全性时 .

利尿活性

该化合物也可能作为利尿剂,通过增加尿液产生来帮助去除体内多余的液体。 这种应用可能对高血压或心力衰竭等体液潴留问题有益 .

抗病毒和抗菌作用

由于吡嗪衍生物的广泛生物活性,该化合物也可能被探索用于其抗病毒和抗菌作用。 它可能能够抑制病毒复制或细菌生长,有助于治疗各种传染病 .

作用机制

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific target information, it’s challenging to provide a detailed explanation of its interaction with its targets .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. It’s possible that it could affect various pathways depending on its targets. Without specific target information, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown .

Result of Action

Without specific target information and a clear understanding of its mode of action, it’s challenging to predict its potential effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .

生物活性

The compound 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide , identified by its CAS number 2034592-98-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N7O2 with a molecular weight of approximately 389.419 g/mol. The structure features a pyrazole core linked to a methoxyphenyl group and a pyridinyltriazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N7O2 |

| Molecular Weight | 389.419 g/mol |

| CAS Number | 2034592-98-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results indicated that it exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) MCF7 12.50 A549 26.00 NCI-H460 42.30 -

Mechanism of Action :

- The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound may also interfere with specific kinases involved in tumor growth.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- In vitro Studies :

- Studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cell Lines :

-

Triazole-Pyrazole Conjugates :

- Research by Wei et al. highlighted that triazole-pyrazole conjugates exhibited significant growth inhibition in A549 cells with IC50 values around 26 µM. This supports the hypothesis that the triazole moiety enhances the biological activity of pyrazoles.

属性

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-26-19(10-18(24-26)14-5-3-7-17(9-14)29-2)20(28)22-11-15-13-27(25-23-15)16-6-4-8-21-12-16/h3-10,12-13H,11H2,1-2H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSVEWOOFFJRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。